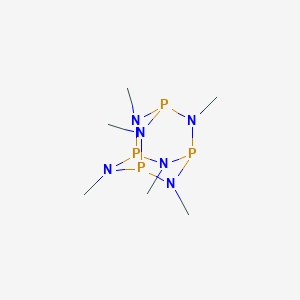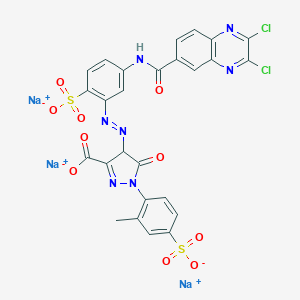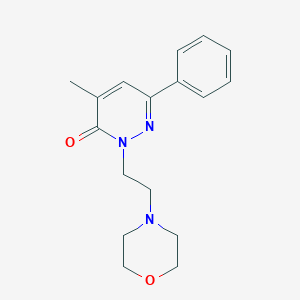
2-(Methylthio)-4,5-diphenyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-4,5-diphenyloxazole (MDPO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPO is a heterocyclic compound that belongs to the family of oxazoles and is characterized by its unique molecular structure.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-4,5-diphenyloxazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target organism. 2-(Methylthio)-4,5-diphenyloxazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(Methylthio)-4,5-diphenyloxazole has also been shown to inhibit the activity of the ribosome, a protein complex involved in protein synthesis. The inhibition of these key enzymes and proteins leads to the disruption of vital cellular processes, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
2-(Methylthio)-4,5-diphenyloxazole has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(Methylthio)-4,5-diphenyloxazole inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(Methylthio)-4,5-diphenyloxazole has also been shown to exhibit potent antiviral and antibacterial activities. In vivo studies have shown that 2-(Methylthio)-4,5-diphenyloxazole exhibits low toxicity and is well-tolerated by animals. However, further studies are needed to determine the long-term effects of 2-(Methylthio)-4,5-diphenyloxazole on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Methylthio)-4,5-diphenyloxazole has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and it exhibits potent biological activities at low concentrations. However, 2-(Methylthio)-4,5-diphenyloxazole also has some limitations. It is highly reactive and can degrade quickly in the presence of air and moisture. 2-(Methylthio)-4,5-diphenyloxazole is also sensitive to light and heat, which can lead to degradation and loss of activity.
Direcciones Futuras
There are several future directions for the research and development of 2-(Methylthio)-4,5-diphenyloxazole. One direction is the synthesis of novel derivatives of 2-(Methylthio)-4,5-diphenyloxazole with enhanced biological activities and improved stability. Another direction is the investigation of the mechanism of action of 2-(Methylthio)-4,5-diphenyloxazole and its derivatives to gain a better understanding of their biological activities. Additionally, the potential applications of 2-(Methylthio)-4,5-diphenyloxazole in the fields of medicine, agriculture, and material science should be further explored. Finally, the long-term effects of 2-(Methylthio)-4,5-diphenyloxazole on human health should be investigated to ensure its safety for use in various applications.
Métodos De Síntesis
The synthesis of 2-(Methylthio)-4,5-diphenyloxazole involves the reaction of 2-chloro-4,5-diphenyloxazole with sodium methylthiolate. The reaction takes place in the presence of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a base such as sodium hydroxide (NaOH). The reaction yields 2-(Methylthio)-4,5-diphenyloxazole as a white crystalline solid with a melting point of 177-179°C.
Aplicaciones Científicas De Investigación
2-(Methylthio)-4,5-diphenyloxazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(Methylthio)-4,5-diphenyloxazole has been shown to exhibit antitumor, antiviral, and antibacterial activities. 2-(Methylthio)-4,5-diphenyloxazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, 2-(Methylthio)-4,5-diphenyloxazole has been used as a fungicide and insecticide due to its potent antifungal and insecticidal properties. In material science, 2-(Methylthio)-4,5-diphenyloxazole has been used as a building block for the synthesis of novel materials such as liquid crystals and polymers.
Propiedades
Número CAS |
14725-35-0 |
|---|---|
Nombre del producto |
2-(Methylthio)-4,5-diphenyloxazole |
Fórmula molecular |
C16H13NOS |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
2-methylsulfanyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NOS/c1-19-16-17-14(12-8-4-2-5-9-12)15(18-16)13-10-6-3-7-11-13/h2-11H,1H3 |
Clave InChI |
PFUQBWRZKDFUHL-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
14725-35-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)












